molecular formula C23H42O5Si2 B569941 (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol CAS No. 1235828-10-0

(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol

Cat. No.: B569941
CAS No.: 1235828-10-0
M. Wt: 454.754
InChI Key: UKAFAWVNQGOWOG-IBGZPJMESA-N
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Description

(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol is a complex organic compound with the molecular formula C23H42O5Si2 and a molecular weight of 454.75 g/mol. This compound is an intermediate in the synthesis of metabolites of (-)-Epicatechin. It is characterized by the presence of two tert-butyl dimethylsilyl (TBDMS) protecting groups attached to the phenyl ring, which play a crucial role in its chemical behavior and applications.

Preparation Methods

The synthesis of (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol involves multiple steps, typically starting with the protection of hydroxyl groups on the phenyl ring using tert-butyl dimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole . The reaction conditions often require anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference.

Industrial production methods for this compound are not widely documented, but the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like pyridinium chlorochromate (PCC) to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) to yield alcohols.

    Substitution: The TBDMS protecting groups can be selectively removed under acidic conditions using reagents like tetrabutylammonium fluoride (TBAF), leading to the formation of free hydroxyl groups.

Common reagents and conditions used in these reactions include anhydrous solvents, inert atmosphere, and controlled temperatures to ensure high yields and purity of the products.

Scientific Research Applications

(2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol is primarily used as an intermediate in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its applications include:

    Chemistry: Used in the synthesis of chiral building blocks and as a protecting group in multi-step organic synthesis.

    Biology: Employed in the preparation of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Utilized in the development of pharmaceutical agents, particularly those targeting metabolic pathways.

    Industry: Applied in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol is primarily related to its role as a protecting group in organic synthesis. The TBDMS groups protect hydroxyl functionalities from unwanted reactions, allowing selective transformations at other sites of the molecule. Upon completion of the desired reactions, the TBDMS groups can be removed to reveal the free hydroxyl groups, facilitating further chemical modifications.

Comparison with Similar Compounds

Similar compounds to (2S)-[3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-1,2-propanediol include:

    This compound: A similar compound with slight variations in the protecting groups or the core structure.

    2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol: Another compound with tert-butyl groups and phenyl ring, used as a UV absorber.

The uniqueness of this compound lies in its specific configuration and the presence of two TBDMS groups, which provide distinct protective properties and reactivity patterns compared to other similar compounds.

Properties

IUPAC Name

[(2S)-1-[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]phenyl]-3-hydroxypropan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H42O5Si2/c1-17(25)26-19(16-24)14-18-12-13-20(27-29(8,9)22(2,3)4)21(15-18)28-30(10,11)23(5,6)7/h12-13,15,19,24H,14,16H2,1-11H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKAFAWVNQGOWOG-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@@H](CC1=CC(=C(C=C1)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H42O5Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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